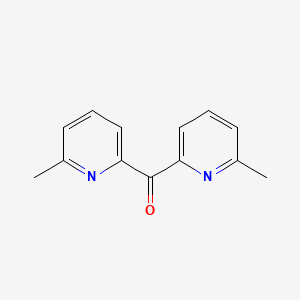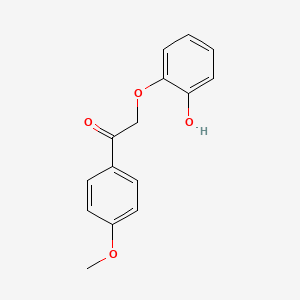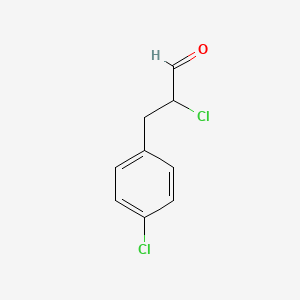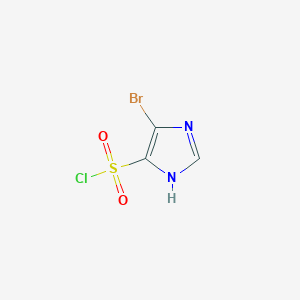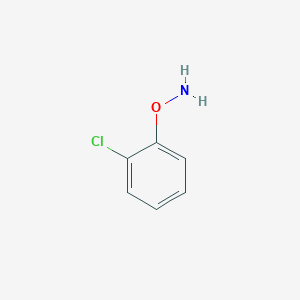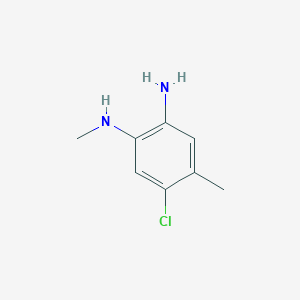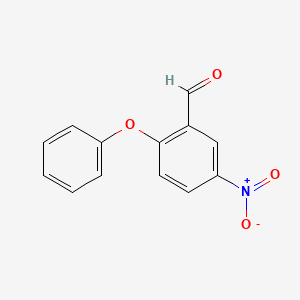
5-Nitro-2-phenoxybenzaldehyde
Vue d'ensemble
Description
5-Nitro-2-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9NO4 and a molecular weight of 243.21 g/mol . It is characterized by the presence of a nitro group (-NO2) and a phenoxy group (-O-C6H5) attached to a benzaldehyde core. This compound is primarily used in various chemical synthesis processes and has applications in scientific research.
Applications De Recherche Scientifique
5-Nitro-2-phenoxybenzaldehyde has several applications in scientific research:
Safety and Hazards
Méthodes De Préparation
The synthesis of 5-Nitro-2-phenoxybenzaldehyde can be achieved through several methods. One common approach involves the nitration of 2-phenoxybenzaldehyde using a mixture of nitric acid and sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
5-Nitro-2-phenoxybenzaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions include 5-amino-2-phenoxybenzaldehyde, 5-nitro-2-phenoxybenzoic acid, and various substituted derivatives depending on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-phenoxybenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins and nucleic acids, leading to various biological effects. These interactions can disrupt cellular processes and inhibit the growth of microorganisms or cancer cells. The phenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
5-Nitro-2-phenoxybenzaldehyde can be compared with other nitro-substituted benzaldehydes and phenoxybenzaldehydes:
5-Nitro-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group (-OH) instead of a phenoxy group. It has different reactivity and applications.
2-Phenoxybenzaldehyde: Lacks the nitro group, resulting in different chemical properties and biological activities.
4-Nitrobenzaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
IUPAC Name |
5-nitro-2-phenoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILWHYLTBYVYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
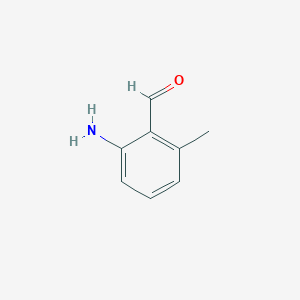
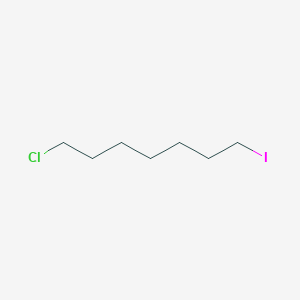

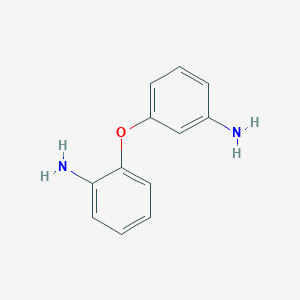
![4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)-](/img/structure/B3318414.png)
![[(1R,3S,7R,9R)-8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B3318415.png)
